molecular formula C19H17ClN2O4 B2360090 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946316-21-8

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2360090
CAS No.: 946316-21-8
M. Wt: 372.81
InChI Key: CMSJRFFDWCZDLP-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It is structurally characterized as a hybrid molecule incorporating an isoxazole pharmacophore, a feature commonly associated with anti-inflammatory and analgesic activities. This compound has been identified as a key synthetic intermediate and a candidate for biological evaluation, particularly in the context of developing novel non-steroidal anti-inflammatory drugs (NSAIDs). Its design leverages the known bioactivity of its constituent parts; the 4-chlorophenyl-isoxazole moiety is recognized for its role in cyclooxygenase (COX) inhibition, while the 3,4-dimethoxyphenyl group is a common structural element in bioactive molecules that can influence potency and selectivity. Research into this acetamide derivative focuses on its potential to selectively target COX-2, an inducible enzyme central to inflammation and pain pathways, with the aim of creating agents with an improved safety profile by reducing mechanism-based side effects such as gastrointestinal toxicity. The primary research applications for this compound include in vitro enzymatic assays to determine its COX-1/COX-2 inhibitory selectivity, cellular models of inflammation to assess its efficacy in reducing prostaglandin production, and in vivo preclinical studies to evaluate its analgesic and anti-inflammatory potential. Its value to researchers lies in its role as a chemical probe for understanding structure-activity relationships within this class of compounds and as a potential lead structure for the development of new therapeutic agents for conditions like arthritis and other inflammatory disorders.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-8-7-14(9-18(16)25-2)21-19(23)11-15-10-17(26-22-15)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSJRFFDWCZDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide comprises three critical subunits:

  • A 1,2-oxazole ring substituted at the 5-position with a 4-chlorophenyl group.
  • An acetamide backbone linking the oxazole to a 3,4-dimethoxyphenylamine moiety.
  • Methoxy and chloro substituents , which influence electronic properties and solubility.

Retrosynthetic Strategy

The synthesis is dissected into two primary fragments:

  • Oxazole ring construction : Cyclization of a β-keto nitrile precursor with hydroxylamine.
  • Acetamide coupling : Activation of the carboxylic acid intermediate followed by amide bond formation with 3,4-dimethoxyaniline.

Synthetic Routes and Methodological Comparisons

Oxazole Ring Formation via Huisgen Cycloaddition

Precursor Synthesis

The 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid intermediate is synthesized through a 1,3-dipolar cycloaddition between 4-chlorobenzonitrile oxide and propiolic acid derivatives. This method, adapted from analogous oxazole syntheses, proceeds under mild conditions (40–60°C, THF) with a reported yield of 68–72%.

Optimization Considerations
  • Solvent selection : Tetrahydrofuran (THF) enhances dipolarophilicity, while dimethylformamide (DMF) accelerates reaction rates but may promote side reactions.
  • Catalyst use : Triethylamine (TEA) neutralizes HCl byproducts, improving cycloaddition efficiency.

Alternative Pathway: Condensation of β-Ketoamides

A β-ketoamide precursor, synthesized from 4-chloroacetophenone and ethyl cyanoacetate, undergoes cyclization with hydroxylamine hydrochloride in ethanol/water (1:1). This route, though less efficient (55–60% yield), avoids nitrile oxide handling hazards.

Acetamide Coupling and Functionalization

Carboxylic Acid Activation

The oxazole-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Subsequent reaction with 3,4-dimethoxyaniline in the presence of N,N-diisopropylethylamine (DIPEA) yields the target acetamide.

Coupling Reagent Optimization
  • HATU/Oxyma Pure : Enhances coupling efficiency (85–90% yield) while minimizing racemization.
  • DCC/DMAP : Cost-effective but requires rigorous purification to remove dicyclohexylurea byproducts.

One-Pot Sequential Synthesis

An integrated approach combines oxazole formation and amide coupling in a single reactor. This method reduces intermediate isolation steps but demands precise stoichiometric control to prevent over-acylation.

Reaction Monitoring and Purification

Analytical Techniques

  • Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase.
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>98%) with a C18 column and acetonitrile/water gradient.

Crystallization and Recrystallization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding colorless crystals with a melting point of 182–184°C.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxazole-H3), 7.89 (d, J = 8.4 Hz, 2H, Cl-C₆H₄), 7.52 (d, J = 8.4 Hz, 2H, Cl-C₆H₄), 6.95–6.85 (m, 3H, OCH₃-C₆H₃).
  • ¹³C NMR : 167.8 ppm (amide C=O), 159.1 ppm (oxazole C2), 149.6 ppm (OCH₃-C₆H₃).

Mass Spectrometry

  • ESI-MS : m/z 387.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈ClN₂O₄.

Infrared (IR) Spectroscopy

  • Key bands : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxazole ring), 1250 cm⁻¹ (C-O methoxy).

Impurity Profiling and Mitigation Strategies

Common Impurities

  • Des-chloro derivative : Arises from incomplete nitrile oxide formation (0.5–1.2%).
  • Diastereomeric byproducts : Generated during cycloaddition (3–5%), separable via column chromatography.

Process Optimization

  • Temperature control : Maintaining 50–55°C during cycloaddition reduces dimerization.
  • Catalyst screening : Zinc triflate improves regioselectivity, suppressing off-pathway reactions.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery Systems

  • Distillation units : Enable >90% recovery of THF and DCM, aligning with green chemistry principles.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times from 12 h to 2 h and improving yield consistency (±2%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . Research indicates that oxazole-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The percentage growth inhibition (PGI) against specific lines such as SNB-19 and OVCAR-8 reached notable levels (e.g., PGI of 86.61% and 85.26%, respectively) .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory processes, such as lipoxygenase . These findings indicate its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide. Key factors influencing its biological activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's reactivity and interaction with biological targets.
  • Molecular Flexibility : The ability to adopt different conformations allows for better fitting into enzyme active sites or receptor binding pockets .

Case Studies

Several case studies have documented the applications of oxazole derivatives in drug discovery:

  • Anticancer Drug Development : A study synthesized a series of oxazole derivatives and evaluated their anticancer activity against multiple cell lines, leading to the identification of several lead compounds for further development .
  • Anti-inflammatory Research : Research involving molecular docking simulations has shown that compounds similar to this compound can effectively inhibit pro-inflammatory cytokine production in vitro .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Anti-inflammatory Oxadiazole Derivatives

Two oxadiazole derivatives, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole , exhibited anti-inflammatory activities of 59.5% and 61.9%, respectively, at 20 mg/kg, comparable to indomethacin (64.3%) . These compounds share the 4-chlorophenyl or 3,4-dimethoxyphenyl motifs with the target compound, suggesting that the oxazole/oxadiazole heterocycle and aryl substituents synergistically enhance anti-inflammatory effects.

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide

This analog replaces the 3,4-dimethoxyphenyl group with a 3,4-difluorophenyl moiety. Crystal structure analysis revealed a dihedral angle of 65.2° between the chlorophenyl and fluorophenyl rings, influencing molecular packing via N–H⋯O hydrogen bonds and C–H⋯F interactions . Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups, though anti-inflammatory data are unavailable for direct comparison.

Heterocyclic Variations and Pharmacological Potential

Oxadiazolidinone Derivatives

2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (C₁₅H₁₅ClN₄O₄, molar mass 350.76) incorporates an oxadiazolidinone ring instead of 1,2-oxazole .

Thiadiazole-Piperazine Hybrids

A thiadiazole derivative, 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (C₂₂H₂₆N₆O₅S₂), introduces a piperazine linker and sulfanyl group. The extended structure may enhance binding to targets like kinases or GPCRs, though biological data are lacking .

Substituent Effects on Physicochemical Properties

Methoxy vs. Halogen Substituents

  • 3,4-Dimethoxyphenyl : Methoxy groups donate electron density via resonance, improving π-π stacking with aromatic residues in enzymes or receptors. This is observed in N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) , synthesized via benzoylation of 3,4-dimethoxyphenethylamine .
  • 4-Chlorophenyl : The chlorine atom’s electronegativity enhances hydrophobic interactions and resistance to oxidative metabolism, as seen in oxadiazole anti-inflammatory agents .

Impact of Heterocycles

  • 1,2-Oxazole : The oxazole ring’s nitrogen and oxygen atoms offer hydrogen-bonding sites, critical for target engagement.
  • 1,3,4-Oxadiazole : Similar to oxazole but with an additional nitrogen, increasing rigidity and metabolic stability .
  • 1,2,4-Triazole: In 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide, the triazole ring and sulfanyl group may modulate solubility and redox properties .

Implications for Drug Design

The target compound’s structural features align with trends in anti-inflammatory and antimicrobial agent design, where chloro- and methoxy-substituted aryl groups enhance target affinity and pharmacokinetics. Future studies should prioritize evaluating its activity against inflammation-related enzymes (e.g., COX-2) and comparing its metabolic stability with fluorinated analogs . Additionally, synthetic routes from and may guide scalable production.

Biological Activity

The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule characterized by its unique structural features, including an oxazole ring and aromatic substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Formula

The molecular structure of this compound can be represented as follows:

C19H18ClN2O3\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{3}

Physical Properties

PropertyValue
Molecular Weight370.81 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives showing submicromolar activity against methicillin-resistant strains (MRSA) .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is hypothesized based on its ability to inhibit specific enzymes involved in inflammatory pathways. In vitro studies have suggested that similar oxazole derivatives can modulate the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Anticancer Activity

Preliminary studies have indicated that compounds within this class may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby altering their function.
  • Receptor Binding : It can interact with specific receptors involved in signal transduction pathways, potentially leading to altered cellular responses.

Study on Antimicrobial Efficacy

In a comparative study involving a series of oxazole derivatives, it was found that those with halogen substitutions exhibited enhanced antibacterial activity. The study highlighted that certain derivatives showed comparable or superior efficacy to clinically used antibiotics such as ampicillin and isoniazid .

Cytotoxicity Assessment

An assessment of cytotoxicity revealed that while some derivatives exhibited potent antibacterial properties, they also showed low cytotoxicity towards primary mammalian cell lines. This suggests a favorable therapeutic index for further development .

Q & A

Q. Basic Research Focus

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Q. Advanced Research Focus

  • Target Interaction Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to enzymes (e.g., kinases) or receptors .
  • Metabolic Stability : Use liver microsome assays (human/rat) to predict in vivo half-life and metabolite profiling via LC-MS/MS .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, pH) or compound solubility. Strategies include:

  • Dose-Response Repetition : Validate activity across multiple independent replicates .
  • Computational Docking : Compare binding poses in target protein active sites (e.g., using AutoDock Vina) to identify steric/electronic conflicts .
  • Solubility Optimization : Use co-solvents (DMSO/PBS mixtures) or nanoformulations to ensure consistent bioavailability .

What computational tools are effective for predicting the reactivity or mechanism of action?

Q. Advanced Research Focus

  • Reaction Pathway Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict intermediates and transition states for synthesis steps .
  • Molecular Dynamics (MD) Simulations : Analyze conformational flexibility in aqueous or lipid bilayer environments to assess membrane permeability .
  • QSAR Models : Relate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) to bioactivity using partial least squares regression .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced Research Focus

  • Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl, or nitro groups at the 4-chlorophenyl or dimethoxyphenyl positions .
  • Bioisosteric Replacement : Replace the 1,2-oxazole ring with 1,3,4-oxadiazole or thiazole to modulate electronic properties and metabolic stability .
  • Crystallographic Data Utilization : Correlate dihedral angles (e.g., 83.5° twist in acetamide groups) with biological potency to guide rational design .

Q. Methodological Notes

  • Key References : PubChem, crystallographic data , and synthetic protocols were prioritized for reproducibility.
  • Experimental Replication : Cross-validate findings using orthogonal techniques (e.g., SPR + MST for binding studies).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.